molecular formula C15H16ClN3OS B2945184 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 396723-70-9

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2945184
CAS No.: 396723-70-9
M. Wt: 321.82
InChI Key: HAJJMHBOGCOPHP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a chemical compound for research and development applications. This compound features a dihydrothienopyrazole scaffold, a structure present in compounds investigated for various biological activities . The propanamide linker is a functional group found in other research compounds, including those studied for their effects on apoptotic pathways, such as the modulation of caspase-3 and Bax protein levels . This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions, using personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-4-2-3-5-13(10)19-15(17-14(20)6-7-16)11-8-21-9-12(11)18-19/h2-5H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJJMHBOGCOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324706
Record name 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

396723-70-9
Record name 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the reaction of 3-chloro-2-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as chlorination, reduction, and condensation reactions, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and synthetic or functional implications.

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Features
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (Target) Thieno[3,4-c]pyrazole - 2-(2-methylphenyl)
- 3-(3-chloropropanamide)
C₁₆H₁₅ClN₂O₂S 334.8 g/mol Chloroalkylamide, methylphenyl
DYX: 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-carboxamide Thieno[3,4-c]pyrazole (dioxo) - 2-(4-methoxyphenyl)
- 3-(cyclopentane-carboxamide)
- 5,5-dioxo
C₂₅H₂₃ClN₂O₄S 507.0 g/mol Sulfone moiety, bulky carboxamide
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide Pyrazole - 1-(3,4-dichlorophenyl)
- 3-(pyridin-3-yl)
- 4-(methylthioethyl)
C₂₉H₂₈Cl₂FN₃O₂S 596.5 g/mol Dichlorophenyl, pyridine, thioether
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide Pyrazole - 1-(4-chlorophenyl)
- 4-(cyanoenamide)
- N-(2,4,6-trimethylphenyl)
C₂₂H₁₉ClN₄O 390.9 g/mol Cyano group, trimethylphenyl

Key Observations

Core Scaffold Differences: The target compound and DYX share the thienopyrazole core but differ in oxidation states (DYX has a 5,5-dioxo modification), which enhances polarity and hydrogen-bonding capacity .

Substituent Effects: Halogenation: The target’s 3-chloro group contrasts with DYX’s 4-chlorophenyl and the pyrazole analog’s 3,4-dichlorophenyl . Chlorine atoms improve lipophilicity and metabolic stability but may sterically hinder binding. Aromatic Substitutions: The 2-methylphenyl group in the target compound is less polar than DYX’s 4-methoxyphenyl, which could influence solubility and target affinity .

Synthetic Accessibility :

  • Compound 4 from was synthesized in 67% yield via a multi-step route involving nucleophilic substitution, suggesting feasible strategies for analogous compounds like the target.
  • The absence of sulfone or dioxo groups in the target compound may simplify synthesis compared to DYX .

Physicochemical and Functional Implications

  • Molecular Weight and Solubility : The target (334.8 g/mol) is smaller and likely more soluble than DYX (507.0 g/mol) or the pyrazole derivative (596.5 g/mol) .
  • Electron-Withdrawing Groups : The 3-chloro substituent in the target may enhance electrophilicity at the amide carbonyl, influencing reactivity in further derivatization .

Biological Activity

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound belonging to the thienopyrazole class. Its unique structure and potential pharmacological properties have drawn significant interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClN3OS
  • Molecular Weight : 363.87 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under controlled conditions.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Amide Bond Formation : Coupling with propanamide using coupling agents such as EDCI or DCC.

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cell signaling pathways.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.
  • Inhibition of Tumor Growth : In vivo studies have shown that the compound can suppress tumor growth in mouse xenograft models, indicating its potential as a therapeutic agent for malignancies.

Case Studies

  • Study on HL-60 Cells : A study evaluated the cytotoxicity of related thienopyrazole derivatives against human promyelocytic leukemia cells (HL-60). The results indicated IC50 values ranging from 86 to 755 μM for various derivatives, with specific compounds showing significant reductions in Bcl-2 expression and increases in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle arrest .
  • Xenograft Models : In another study involving mouse models, compounds similar to this compound demonstrated effective tumor suppression at low doses. The study highlighted the importance of unbound drug exposure in achieving therapeutic efficacy .

Data Table of Biological Activities

CompoundCell LineIC50 (μM)Mechanism
3-chloro-N-[...]HL-6086 - 755Apoptosis induction
Similar DerivativeMouse XenograftLow doses effectiveTumor growth inhibition

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